

# (4-Methylphenylthio)acetone chemical properties

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## Compound of Interest

Compound Name: (4-Methylphenylthio)acetone

Cat. No.: B075361

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An In-Depth Technical Guide to the Chemical Properties of **(4-Methylphenylthio)acetone**

## Introduction

**(4-Methylphenylthio)acetone**, an  $\alpha$ -arylthio ketone, is a versatile chemical intermediate of significant interest to researchers in organic synthesis, medicinal chemistry, and materials science. Its structure incorporates a reactive ketone carbonyl group, acidic  $\alpha$ -protons, and a modifiable thioether linkage, offering multiple avenues for synthetic transformations. This guide provides a comprehensive technical overview of its chemical properties, synthesis, spectral characteristics, reactivity, and handling protocols, designed for professionals in chemical research and development. The compound's utility is primarily as a building block for constructing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals where the introduction of a substituted phenylthio moiety is desired.[1]

## Section 1: Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of **(4-Methylphenylthio)acetone** are crucial for its proper handling, application in reactions, and purification.

Table 1: Chemical Identity

Identifier	Value
CAS Number	1200-13-1 <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[4]</a>
Molecular Formula	C <sub>10</sub> H <sub>12</sub> OS <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
Molecular Weight	180.27 g/mol <a href="#">[2]</a> <a href="#">[3]</a> <a href="#">[5]</a>
IUPAC Name	1-[(4-methylphenyl)sulfanyl]propan-2-one <a href="#">[6]</a>
Common Synonyms	1-[(4-Methylphenyl)thio]acetone, (p-Tolylthio)acetone, 2-Oxopropyl 4-tolyl sulfide, 4-Methylphenylthiomethyl methyl ketone <a href="#">[1]</a> <a href="#">[5]</a> <a href="#">[7]</a>

Table 2: Physicochemical Properties

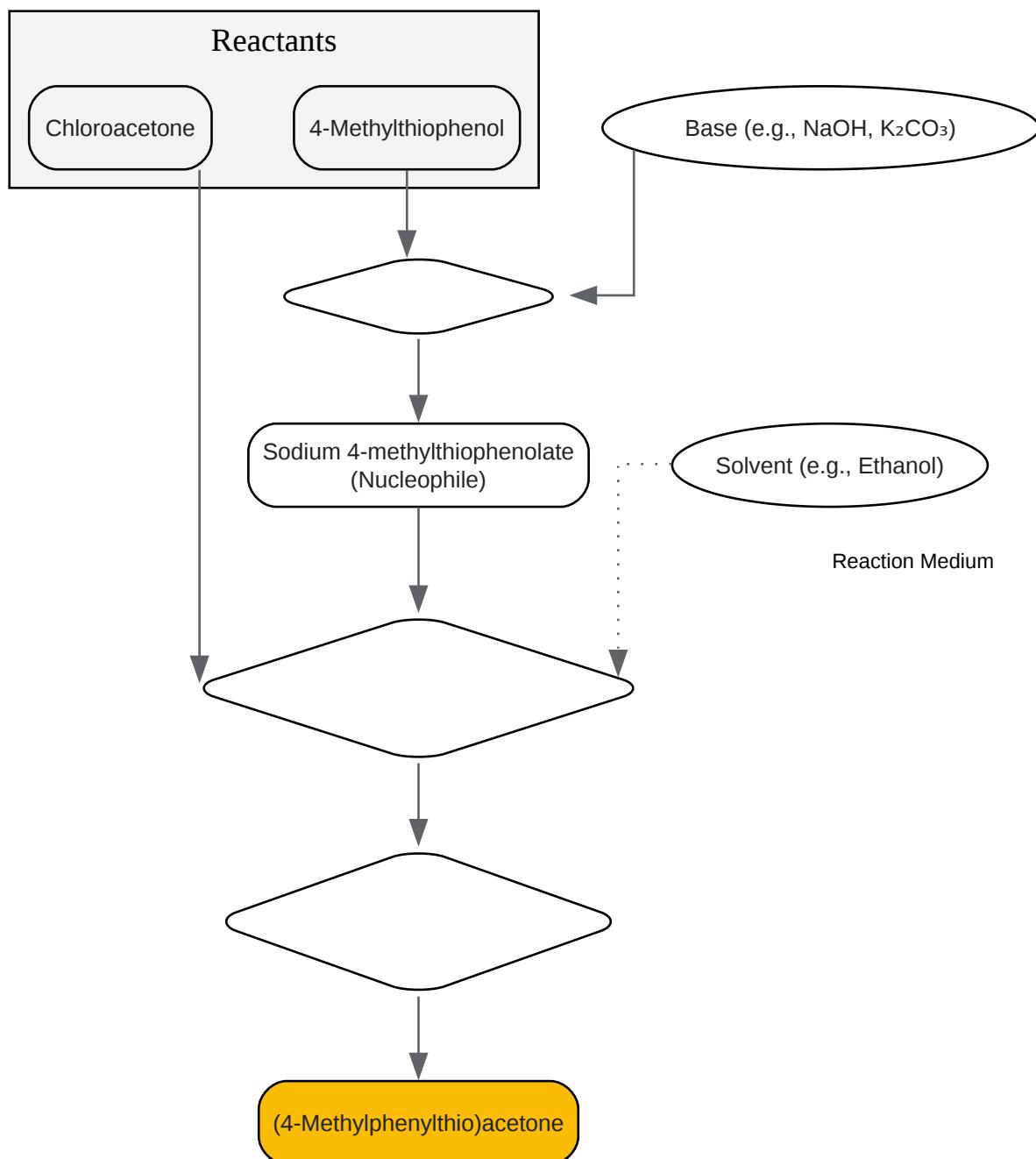
Property	Value	Source(s)
Physical State	Colorless to yellow liquid	<a href="#">[7]</a> <a href="#">[8]</a> <a href="#">[9]</a>
Boiling Point	96-98 °C @ 0.1 mmHg (torr)	<a href="#">[1]</a> <a href="#">[2]</a> <a href="#">[9]</a>
Density	1.088 g/cm <sup>3</sup>	<a href="#">[5]</a>
Refractive Index	~1.562	<a href="#">[5]</a>
Water Solubility	Immiscible	<a href="#">[9]</a>
Vapor Pressure	0.0081 mmHg @ 25°C	<a href="#">[5]</a>

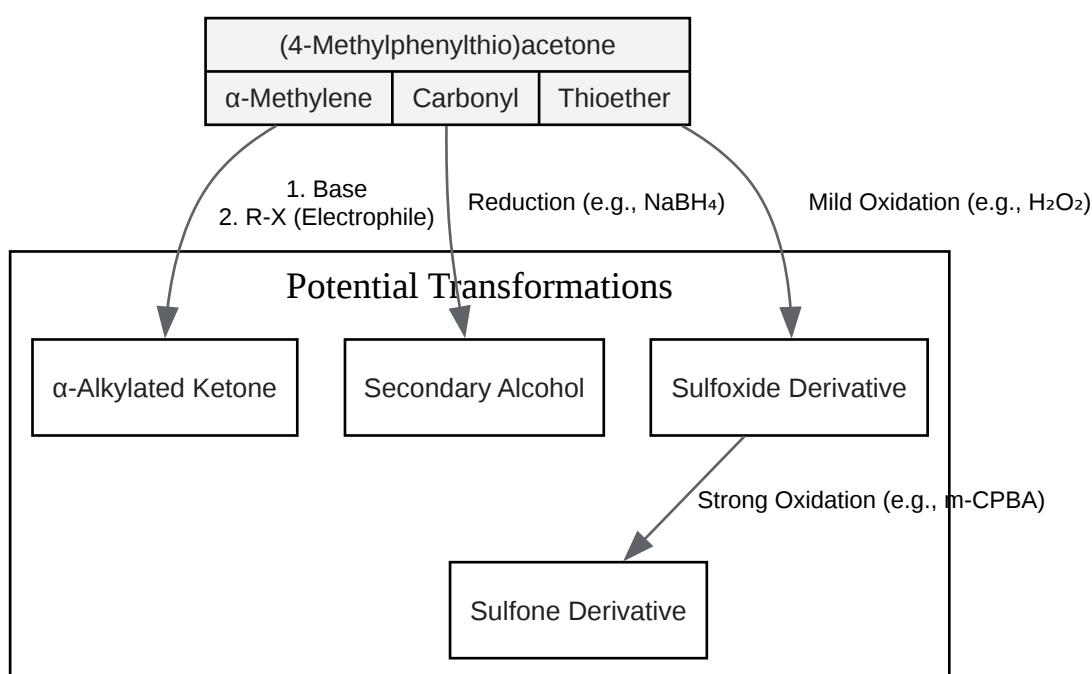
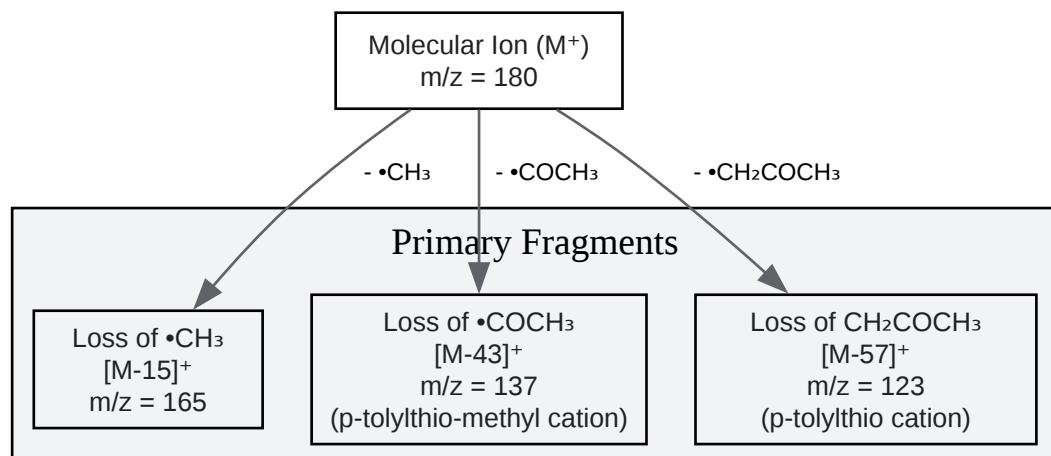
## Section 2: Synthesis and Mechanistic Considerations

The formation of thioethers is a cornerstone of organic synthesis, frequently employed in the pharmaceutical industry.[\[10\]](#) The most direct and common synthesis of **(4-Methylphenylthio)acetone** involves the nucleophilic substitution (S<sub>N</sub>2) reaction between an alkali metal salt of 4-methylthiophenol (p-thiocresol) and chloroacetone.

**Causality of Experimental Design:** The choice of this pathway is dictated by the high nucleophilicity of the thiophenolate anion and the effective leaving group ability of the chloride

on the  $\alpha$ -carbon of the ketone. A base is essential to deprotonate the weakly acidic thiol ( $pK_a \sim 6.5$ ), generating the far more reactive thiophenolate nucleophile. The choice of solvent is critical; polar aprotic solvents like DMF or acetone can accelerate  $S_N2$  reactions, while protic solvents like ethanol are also effective and can easily dissolve the reactants.





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